Cas no 2091272-82-9 (2-Pyridinamine, 5-(ethylthio)-3-methyl-)

2-Pyridinamine, 5-(ethylthio)-3-methyl- Chemical and Physical Properties
Names and Identifiers
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- 5-(Ethylsulfanyl)-3-methylpyridin-2-amine
- 2-Pyridinamine, 5-(ethylthio)-3-methyl-
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- Inchi: 1S/C8H12N2S/c1-3-11-7-4-6(2)8(9)10-5-7/h4-5H,3H2,1-2H3,(H2,9,10)
- InChI Key: VOIPWFXVGHHTQF-UHFFFAOYSA-N
- SMILES: S(CC)C1=CN=C(C(C)=C1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 119
- Topological Polar Surface Area: 64.2
- XLogP3: 1.7
2-Pyridinamine, 5-(ethylthio)-3-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-363540-0.1g |
5-(ethylsulfanyl)-3-methylpyridin-2-amine |
2091272-82-9 | 0.1g |
$653.0 | 2023-03-02 | ||
Enamine | EN300-363540-0.05g |
5-(ethylsulfanyl)-3-methylpyridin-2-amine |
2091272-82-9 | 0.05g |
$624.0 | 2023-03-02 | ||
Enamine | EN300-363540-5.0g |
5-(ethylsulfanyl)-3-methylpyridin-2-amine |
2091272-82-9 | 5.0g |
$2152.0 | 2023-03-02 | ||
Enamine | EN300-363540-1.0g |
5-(ethylsulfanyl)-3-methylpyridin-2-amine |
2091272-82-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-363540-10.0g |
5-(ethylsulfanyl)-3-methylpyridin-2-amine |
2091272-82-9 | 10.0g |
$3191.0 | 2023-03-02 | ||
Enamine | EN300-363540-2.5g |
5-(ethylsulfanyl)-3-methylpyridin-2-amine |
2091272-82-9 | 2.5g |
$1454.0 | 2023-03-02 | ||
Enamine | EN300-363540-0.5g |
5-(ethylsulfanyl)-3-methylpyridin-2-amine |
2091272-82-9 | 0.5g |
$713.0 | 2023-03-02 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01058667-1g |
5-(Ethylsulfanyl)-3-methylpyridin-2-amine |
2091272-82-9 | 95% | 1g |
¥3717.0 | 2023-03-31 | |
Enamine | EN300-363540-0.25g |
5-(ethylsulfanyl)-3-methylpyridin-2-amine |
2091272-82-9 | 0.25g |
$683.0 | 2023-03-02 |
2-Pyridinamine, 5-(ethylthio)-3-methyl- Related Literature
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
Additional information on 2-Pyridinamine, 5-(ethylthio)-3-methyl-
Research Brief on 2-Pyridinamine, 5-(ethylthio)-3-methyl- (CAS: 2091272-82-9): Recent Advances and Applications in Chemical Biology and Medicine
The compound 2-Pyridinamine, 5-(ethylthio)-3-methyl- (CAS: 2091272-82-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery and development.
Recent studies have highlighted the compound's role as a versatile scaffold in the design of small-molecule inhibitors targeting key enzymes involved in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-Pyridinamine, 5-(ethylthio)-3-methyl- exhibit potent inhibitory activity against protein kinases such as JAK2 and FLT3, which are critical targets in myeloproliferative disorders and acute myeloid leukemia. The ethylthio and methyl substitutions at the 5- and 3-positions, respectively, were found to enhance binding affinity and selectivity, as confirmed by X-ray crystallography and molecular docking simulations.
In addition to its kinase inhibitory properties, this compound has shown promise in modulating oxidative stress pathways. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that 2-Pyridinamine, 5-(ethylthio)-3-methyl- derivatives act as potent activators of the Nrf2-ARE pathway, a key regulator of cellular antioxidant responses. This finding suggests potential applications in neurodegenerative diseases and conditions characterized by oxidative damage, such as Parkinson's disease and chronic inflammation.
The synthetic accessibility of 2-Pyridinamine, 5-(ethylthio)-3-methyl- has also been a focus of recent investigations. A novel, high-yield synthesis route was reported in Organic Process Research & Development (2023), featuring a palladium-catalyzed C-S coupling as the key step. This method offers advantages in scalability and purity, addressing previous challenges in large-scale production. Furthermore, computational studies have provided insights into structure-activity relationships (SAR), guiding the design of next-generation derivatives with improved pharmacokinetic properties.
Emerging applications extend beyond traditional small-molecule therapeutics. A groundbreaking study in Chemical Science (2024) demonstrated the utility of 2-Pyridinamine, 5-(ethylthio)-3-methyl- as a building block for proteolysis-targeting chimeras (PROTACs). The compound's ability to simultaneously engage target proteins and E3 ubiquitin ligases makes it particularly valuable in the development of targeted protein degradation strategies, a rapidly growing area in drug discovery.
Despite these advances, challenges remain in optimizing the selectivity and metabolic stability of derivatives based on this scaffold. Ongoing research is exploring structural modifications, including fluorination of the pyridine ring and variation of the ethylthio moiety, to address these limitations. The compound's potential in combination therapies and as a diagnostic tool is also under investigation, with preliminary results showing promise in theranostic applications.
In conclusion, 2-Pyridinamine, 5-(ethylthio)-3-methyl- (CAS: 2091272-82-9) represents a multifaceted tool in modern medicinal chemistry, with applications spanning from kinase inhibition to protein degradation. The convergence of synthetic chemistry, structural biology, and computational modeling continues to unlock new possibilities for this versatile scaffold, positioning it as a valuable asset in the development of next-generation therapeutics.
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